

what is the structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4,5-Dimethylpyridin-2-yl)methanol

Cat. No.: B038764

[Get Quote](#)

A Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

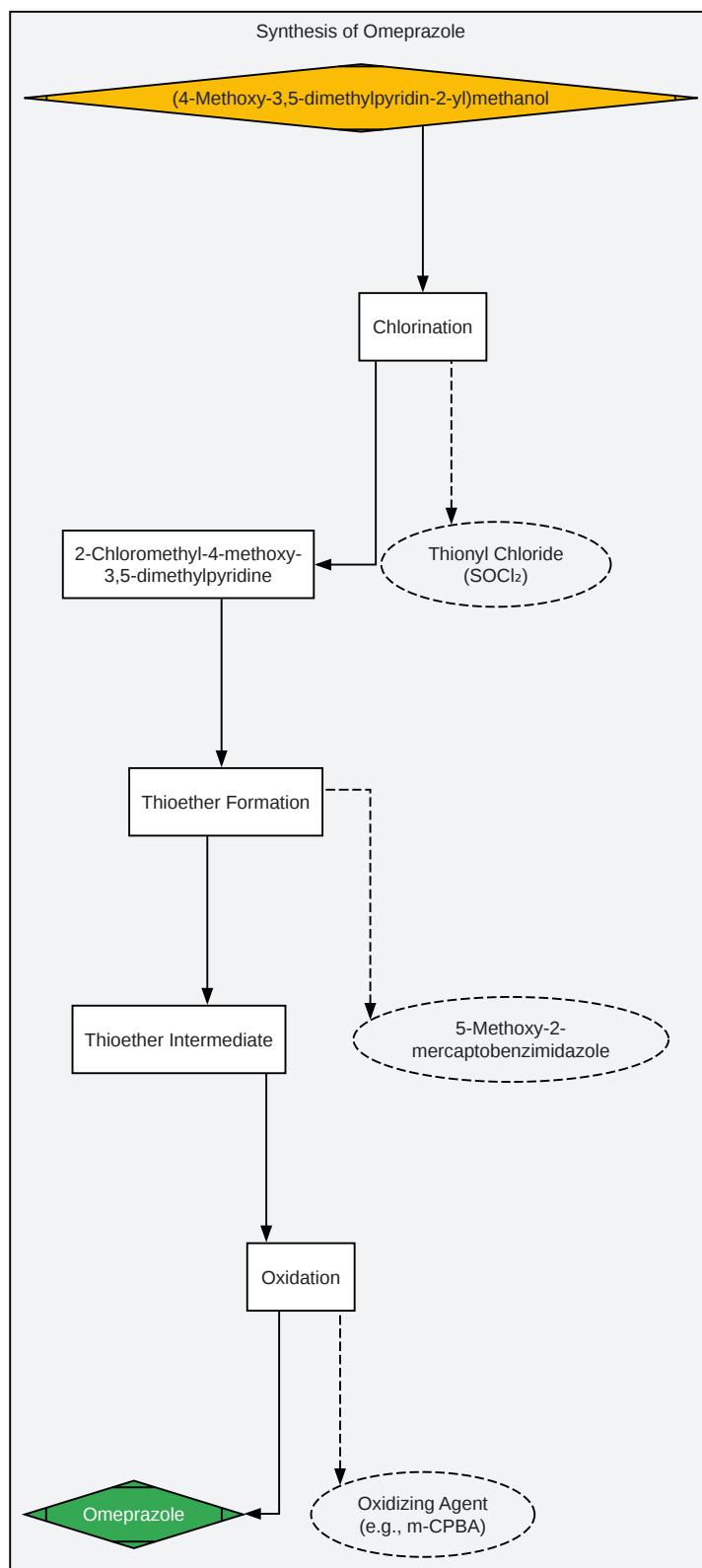
Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in the pharmaceutical industry.^[1] Its primary role is as a crucial chemical intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Most notably, it serves as a key building block in the manufacturing of omeprazole and its enantiomer, esomeprazole, which are widely used to treat conditions such as gastritis, peptic ulcers, and gastroesophageal reflux disease (GERD).^{[2][3]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic pathways, and analytical methods for researchers and professionals in drug development.

Chemical Structure and Identification

The molecule consists of a pyridine ring substituted with a methoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position.

Identifier	Value
IUPAC Name	(4-methoxy-3,5-dimethyl-2-pyridinyl)methanol[4]
Synonyms	3,5-Dimethyl-4-methoxy-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[1][4][5]
CAS Number	86604-78-6[1][4][6][7]
Molecular Formula	C ₉ H ₁₃ NO ₂ [1][4][6]
Molecular Weight	167.21 g/mol [1]
SMILES	CC1=CN=C(C(=C1OC)C)CO[4][8]
InChI	1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3[1][4][8]
InChIKey	PSEPRWKZZJWR ^{CB} -UHFFFAOYSA-N[1][4]


Physicochemical Properties

The physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are well-documented, providing essential data for its handling, purification, and use in synthesis.

Property	Value
Appearance	White to light brown powder or crystal.[1][5]
Melting Point	56.5-60.5 °C[1][6]
Boiling Point	115-135 °C (at 0.01 Torr)[1], 289.1 °C (at 760 mmHg)[6]
Density	1.092 ± 0.06 g/cm ³ (Predicted)[1][6]
Solubility	Slightly soluble in Chloroform.[1][6]
pKa	13.27 ± 0.10 (Predicted)[1][6]
LogP	1.19930[6]
Flash Point	128.7 °C[6]
Refractive Index	1.528[6]
Vapor Pressure	0.00104 mmHg at 25°C[6]

Role in Pharmaceutical Synthesis

The principal application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is its function as a precursor in the multi-step synthesis of omeprazole. The hydroxymethyl group is typically converted to a more reactive chloromethyl group, which then facilitates coupling with a mercaptobenzimidazole moiety to form the core structure of the final drug.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to Omeprazole.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are critical for reproducible research and development.

4.1. Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride[1] This protocol outlines the conversion of the chlorinated precursor to the target alcohol.

- **Reaction Setup:** In a suitable reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 mL of methanol, and 150 mL of water.
- **Addition of Reagents:** Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.
- **Reaction Conditions:** Stir the mixture and heat to reflux. Maintain the reaction for 4 hours.
- **Work-up:** After the reaction is complete, remove the methanol using a rotary evaporator.
- **Extraction:** Add 300 mL of drinking water to the residue. Perform liquid-liquid extraction three times using 150 mL of dichloromethane for each extraction.
- **Isolation:** Combine the organic phases and remove the solvent to isolate the product.

4.2. Alternative Synthesis via Diazotization[9] An alternative patented method involves the following sequence:

- Catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to yield the intermediate 3,5-dimethyl-4-methoxypyridine-2-methanamine.
- Reaction of the resulting methanamine intermediate with sodium nitrite in an aqueous acidic solution to produce (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

4.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)[7] This compound can be analyzed using a reverse-phase (RP) HPLC method.

- **Column:** Newcrom R1.
- **Mobile Phase:** A mixture of acetonitrile (MeCN), water, and phosphoric acid.

- MS Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.
- Applications: This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.

Safety and Handling

Understanding the hazard profile is essential for safe handling in a laboratory or manufacturing setting.

Hazard Information	Details
GHS Pictogram	GHS07 (Irritant) [1]
Signal Word	Warning [1] [4]
Hazard Statements	H315: Causes skin irritation. [4] H319: Causes serious eye irritation. [4] H335: May cause respiratory irritation. [4]
Precautionary Statements	P261, P305+P351+P338 (Avoid breathing dust; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]
Storage	Store in an inert atmosphere at room temperature. [1] [6]
WGK (Germany)	3 (highly hazardous to water) [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 4. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | lookchem [lookchem.com]
- 7. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]
- 8. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol [lgcstandards.com]
- 9. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [what is the structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038764#what-is-the-structure-of-4-methoxy-3-5-dimethylpyridin-2-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com